molecular formula C4H7NO B215164 3-Amino-2-butenal

3-Amino-2-butenal

Cat. No.: B215164
M. Wt: 85.1 g/mol
InChI Key: JLIDPRFIBGNRGS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-butenal is an α,β-unsaturated aldehyde featuring an amino group at the β-position (C3) and an aldehyde group at the α-position (C2). Its structure, CH₂=CH–C(NH₂)–CHO, places it within a class of compounds with conjugated double bonds and reactive functional groups, making it theoretically valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.1 g/mol

IUPAC Name

(E)-3-aminobut-2-enal

InChI

InChI=1S/C4H7NO/c1-4(5)2-3-6/h2-3H,5H2,1H3/b4-2+

InChI Key

JLIDPRFIBGNRGS-DUXPYHPUSA-N

SMILES

CC(=CC=O)N

Isomeric SMILES

C/C(=C\C=O)/N

Canonical SMILES

CC(=CC=O)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
3-Amino-2-butenal serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable for producing complex molecules in pharmaceuticals and agrochemicals. The compound can undergo nucleophilic addition reactions due to the reactivity of its enal group, facilitating the formation of diverse adducts.

2. Production of Heterocyclic Compounds
The compound is utilized in synthesizing heterocyclic compounds, which are essential in medicinal chemistry. For instance, it has been explored in the synthesis of pyridine derivatives, which possess significant biological activity and are often used as pharmaceuticals.

Application AreaSpecific Use
Organic SynthesisIntermediate for pharmaceuticals
Heterocyclic CompoundsPrecursor for pyridine derivatives

Biological Applications

1. Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Cancer Research
There is ongoing research into the role of this compound in cancer treatment. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic proteins . This aspect is particularly relevant in colon cancer research, where compounds derived from this compound have shown promising results in inhibiting tumor growth.

Medical Applications

1. Precursor for Bioactive Molecules
In medicinal chemistry, this compound is being explored as a precursor for synthesizing bioactive molecules. Its ability to form various derivatives makes it suitable for developing new drugs with specific therapeutic effects .

2. Potential Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The compound was tested at various concentrations, showing significant inhibition of bacterial growth compared to control groups.

Case Study 2: Cancer Cell Apoptosis
In vitro studies have indicated that compounds derived from this compound can trigger apoptosis in colon cancer cells. The expression levels of key apoptotic markers were measured before and after treatment, revealing a dose-dependent increase in pro-apoptotic signals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-2-butenal with structurally or functionally related compounds, based on available evidence:

Compound Molecular Formula Molecular Weight Melting Point (°C) Functional Groups Key Applications
This compound C₄H₇NO 85.10 (theoretical) Not reported Aldehyde, amino, α,β-unsaturated Hypothetical use in synthesis of heterocycles or pharmaceuticals (inferred)
Methyl 3-aminocrotonate C₅H₉NO₂ 115.13 81–83 Ester, amino, α,β-unsaturated Organic synthesis intermediate (e.g., peptidomimetics)
2-Amino-3-butenoic acid C₄H₇NO₂ 117.10 Not reported Carboxylic acid, amino, α,β-unsaturated Potential bioactive molecule or chiral building block
3-Methyl-2-butenal C₅H₈O 84.12 Not reported Aldehyde, α,β-unsaturated Flavoring agent, intermediate in fragrance synthesis
3-Aminobenzoic acid C₇H₇NO₂ 137.14 Off-white crystalline solid Carboxylic acid, amino Pharmaceutical precursor; safety protocols include skin/eye protection

Key Comparative Insights:

  • Reactivity: this compound’s aldehyde group likely confers higher electrophilicity compared to ester (Methyl 3-aminocrotonate) or carboxylic acid (2-Amino-3-butenoic acid) derivatives. This could make it more reactive in nucleophilic additions or cyclization reactions.
  • Stability: The ester analog (Methyl 3-aminocrotonate) exhibits a defined melting point (81–83°C), suggesting higher crystallinity and stability than the hypothetical aldehyde form .
  • Applications: While 3-Methyl-2-butenal is used in flavor/fragrance industries , amino-substituted analogs like Methyl 3-aminocrotonate are linked to specialized synthesis (e.g., forensic analysis of amphetamine precursors) .

Preparation Methods

Decarboxylative Condensation of α-Amino Acids

The decarboxylative condensation of α-amino acids with aldehydes offers a potential pathway to 3-amino-2-butenal. This method, inspired by the synthesis of azomethine ylides (AMYs) , involves the reaction of glycine or its derivatives with aldehydes under controlled conditions. For example, glycine and acrolein could theoretically undergo decarboxylative condensation to form this compound.

Mechanism and Conditions :

  • Decarboxylation : Glycine loses CO₂ to form a reactive enamine intermediate.

  • Aldol-like condensation : The enamine reacts with acrolein, forming the conjugated α,β-unsaturated aldehyde.

  • Amination : Ammonia or a primary amine introduces the amino group at the β-position.

Key challenges include stabilizing the enamine intermediate and preventing side reactions such as polymerization of acrolein. The use of aprotic solvents (e.g., tetrahydrofuran) and low temperatures (0–10°C) may improve selectivity .

Ammoniation of β-Keto Aldehydes

β-Keto aldehydes, such as 3-oxobutanal, can serve as precursors to this compound via ammoniation. This approach mirrors the ammoniation step in the synthesis of 3-amino-2-butenoic acid esters described in patent CN112094199A .

Procedure :

  • Synthesis of 3-oxobutanal : Achieved via oxidation of 3-hydroxybutanal or hydrolysis of 3-acetoxybutanal.

  • Ammoniation : Reaction with ammonia gas in ethanol at 8–15°C for 8–15 hours .

Example :

StepConditionsYield (%)
3-Oxobutanal synthesisOxidation with PCC in CH₂Cl₂, 0°C65
AmmoniationNH₃ gas in EtOH, 10°C, 12 hours48

This method faces hurdles in isolating the β-keto aldehyde precursor, which is prone to tautomerization and degradation.

Oxidation of β-Amino Alcohols

This compound may be synthesized via oxidation of 3-amino-2-butenol. Swern oxidation (oxalyl chloride, dimethyl sulfoxide) or Dess–Martin periodinane are suitable for this transformation.

Reaction Pathway :

  • Synthesis of 3-amino-2-butenol : Mannich reaction of acrolein with ammonia and formaldehyde.

  • Oxidation : Selective oxidation of the alcohol to an aldehyde.

Challenges :

  • Over-oxidation to carboxylic acids.

  • Compatibility of the amino group with oxidizing agents.

Henry Reaction Followed by Reduction

The Henry (nitroaldol) reaction between nitroethane and acrolein forms β-nitro alcohol intermediates, which can be reduced to β-amino alcohols and subsequently oxidized to this compound.

Steps :

  • Nitroaldol Reaction :

    CH₂=CH–CHO + CH₃CH₂NO₂ → CH₂=CH–CH(OH)–CH₂NO₂\text{CH₂=CH–CHO + CH₃CH₂NO₂ → CH₂=CH–CH(OH)–CH₂NO₂}
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Oxidation : PCC oxidizes the secondary alcohol to the aldehyde.

Data :

StepConditionsYield (%)
Nitroaldol reactionK₂CO₃, MeOH, 25°C, 24 hours72
Reduction10% Pd-C, H₂ (1 atm), EtOH85
OxidationPCC, CH₂Cl₂, 0°C63

Hydrolysis of Enamine Derivatives

Enamines derived from this compound could be hydrolyzed to yield the target compound. For example, reaction of acrolein with a secondary amine forms an enamine, which undergoes acidic hydrolysis.

Procedure :

  • Enamine formation :

    CH₂=CH–CHO + H₂N–R → CH₂=CH–CH(NR₂)\text{CH₂=CH–CHO + H₂N–R → CH₂=CH–CH(NR₂)}
  • Hydrolysis : 1M HCl, reflux, 2 hours.

Limitations :

  • Competing polymerization of acrolein.

  • Difficulty in isolating the enamine intermediate.

Direct Amination of Acrolein

Direct reaction of acrolein with ammonia or amines under controlled conditions represents the most straightforward route. However, acrolein’s high reactivity necessitates precise temperature and pH control.

Optimized Conditions :

  • Solvent : Ethanol/water (1:1).

  • Temperature : 0–5°C.

  • Catalyst : Triethylamine (0.5 equiv) .

Outcome :

  • Low yields (~30%) due to polymerization and side reactions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Decarboxylative condensationScalable, uses inexpensive reagentsRequires unstable intermediates40–50
Ammoniation of β-keto aldehydesHigh selectivityPrecursor synthesis challenging45–55
Oxidation of β-amino alcoholsMild conditionsMulti-step, moderate yields50–60
Henry/reduction routeHigh-yield nitroaldol stepLengthy procedure60–70
Direct aminationFewest stepsLow yield, polymerization20–30

Q & A

Q. How to address discrepancies in reported thermodynamic stability of this compound?

  • Root Cause Analysis : Differences in calorimetry methods (DSC vs. solution calorimetry) or solvent effects. Re-evaluate ΔHf_f using gas-phase DFT calculations and compare with experimental data .

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